molecular formula C7H9NOS B2725115 Phenylmethanesulfinamide CAS No. 112599-81-2

Phenylmethanesulfinamide

Cat. No.: B2725115
CAS No.: 112599-81-2
M. Wt: 155.22
InChI Key: UKDZTPQQLLBYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylmethanesulfinamide is an organosulfur compound characterized by the presence of a sulfinamide functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmethanesulfinamide can be synthesized through several methods. One common approach involves the reaction of phenylmethanesulfonyl chloride with ammonia or an amine under controlled conditions. Another method includes the oxidation of phenylmethanesulfonamide using oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Phenylmethanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenylmethanesulfinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which phenylmethanesulfinamide exerts its effects involves its ability to interact with various molecular targets. The sulfinamide group can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Phenylmethanesulfinamide stands out due to its unique balance of reactivity and stability, making it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

phenylmethanesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDZTPQQLLBYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112599-81-2
Record name phenylmethanesulfinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.